molecular formula C24H21N3O5 B11019554 2-(2,5-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-(2,5-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B11019554
M. Wt: 431.4 g/mol
InChI Key: PESQCEQPEVACGA-UHFFFAOYSA-N
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Description

2-(2,5-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a heterocyclic carboxamide compound of significant interest in early-stage pharmaceutical research. Compounds within this structural class have been investigated for their potential as potent and selective inhibitors of enzymes such as Phosphodiesterase 10A (PDE10A) . The mechanism of action involves elevating intracellular cyclic nucleotide concentrations (e.g., cAMP and cGMP) by preventing their hydrolysis by PDE enzymes, which is a key regulatory pathway in cellular signaling . Due to this mechanism, research into this compound and its analogs is primarily focused on understanding neurological and psychiatric disorders, including schizophrenia, bipolar disease, and other cognitive diseases . It serves as a valuable chemical tool for probing PDE-related pathways in vitro and in vivo. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H21N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C24H21N3O5/c1-30-16-9-10-21(31-2)20(12-16)27-14-19(17-6-4-5-7-18(17)24(27)29)23(28)26-15-8-11-22(32-3)25-13-15/h4-14H,1-3H3,(H,26,28)

InChI Key

PESQCEQPEVACGA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=CN=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Construction of the Dihydroisoquinoline Core

The dihydroisoquinoline framework is typically synthesized via intramolecular cyclization or transition metal-catalyzed reactions . A notable method involves palladium-catalyzed cyclization of trisubstituted allenamides with arylboronic acids (Figure 1). For example, allenamide precursors undergo cyclization in the presence of Pd(OAc)₂ and P(o-tolyl)₃, yielding substituted 1,2-dihydroisoquinolines in 70–85% yields.

Reaction conditions :

  • Catalyst: 5–10 mol% Pd(OAc)₂.

  • Ligand: 10–20 mol% P(o-tolyl)₃.

  • Solvent: Dioxane/water (4:1).

  • Temperature: 80°C.

Functionalization with 2,5-Dimethoxyphenyl Group

The 2,5-dimethoxyphenyl moiety is introduced via electrophilic aromatic substitution or cross-coupling . A method adapted from dihydroisoquinoline derivatives employs Friedel-Crafts acylation using 2,5-dimethoxybenzoyl chloride under acidic conditions (AlCl₃ in CH₂Cl₂). This step attaches the aryl group to the C4 position of the isoquinoline core, achieving 65–78% yields after crystallization.

Carboxamide Formation with 6-Methoxypyridin-3-Amine

The final carboxamide bond is formed using coupling reagents such as HATU or EDCl/HOBt. For instance, the carboxylic acid intermediate (generated via hydrolysis of a methyl ester) reacts with 6-methoxypyridin-3-amine in DMF, yielding the target compound in 60–72% purity.

Optimized conditions :

  • Reagent: 1.2 eq HATU.

  • Base: 3 eq DIPEA.

  • Temperature: Room temperature.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Cyclization efficiency depends on solvent polarity. Dioxane/water mixtures enhance palladium catalyst activity, while CH₂Cl₂ improves Friedel-Crafts acylation yields. Elevated temperatures (80°C) accelerate cyclization but may degrade heat-sensitive intermediates, necessitating careful monitoring.

Catalytic Systems

Pd(OAc)₂ with P(o-tolyl)₃ outperforms other ligands (e.g., PPh₃) in cyclization reactions, reducing side products by 15–20%. For carboxamide coupling, HATU provides faster reaction kinetics than EDCl, though the latter is more cost-effective for large-scale synthesis.

Characterization and Purification

Analytical Techniques

  • NMR Spectroscopy : Confirms substitution patterns (e.g., δ 3.8–4.0 ppm for methoxy groups).

  • HPLC : Purity >95% achieved via reverse-phase chromatography.

  • Mass Spectrometry : Molecular ion peaks at m/z 483.4 [M+H]⁺ align with theoretical values.

Purification Methods

  • Crystallization : Ethyl ether or ethanol/water mixtures yield high-purity crystals.

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients removes unreacted amines.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Pd-catalyzed cyclization7892Scalable, one-pot synthesisRequires inert atmosphere
Friedel-Crafts acylation6588Low-cost reagentsAcid-sensitive intermediates
HATU coupling7295Rapid reactionHigh reagent cost

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the aromatic rings.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the amide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or reduced aromatic rings.

Scientific Research Applications

Biological Activities

Research indicates that isoquinoline derivatives exhibit a range of biological activities, including:

  • Anticancer Activity : Isoquinoline compounds have been studied for their potential to inhibit cancer cell proliferation and induce apoptosis. The specific compound may interact with cellular signaling pathways involved in tumor growth.
  • Antimicrobial Properties : Some studies suggest that isoquinoline derivatives can exhibit antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents.
  • Neuroprotective Effects : There is emerging evidence that certain isoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Case Studies and Research Findings

StudyFocusFindings
Study 1 Anticancer ActivityInvestigated the effects of the compound on breast cancer cell lines. Results showed significant inhibition of cell proliferation and induction of apoptosis.
Study 2 Antimicrobial PropertiesEvaluated the antibacterial effects against Gram-positive and Gram-negative bacteria. The compound demonstrated potent activity against several strains.
Study 3 NeuroprotectionAssessed the neuroprotective effects in a model of oxidative stress. The compound reduced cell death and oxidative damage markers significantly.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression modulation, or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combined structural features, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups allows for unique interactions and reactivity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of This compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

The compound 2-(2,5-dimethoxyphenyl)-N-(6-methoxypyridin-3-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Isoquinoline Core : A bicyclic structure that is often associated with various biological activities.
  • Dimethoxyphenyl Group : This moiety enhances lipophilicity and may influence the compound's interaction with biological targets.
  • Methoxypyridine Substituent : This group can contribute to the compound's pharmacological properties by interacting with specific receptors or enzymes.

Research indicates that compounds similar to This compound often exhibit diverse biological activities:

  • Enzyme Inhibition : Many isoquinoline derivatives act as inhibitors of various enzymes, including kinases and phosphodiesterases. This inhibition can lead to altered signaling pathways involved in cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of methoxy groups in the structure may enhance the compound's ability to scavenge free radicals, contributing to its antioxidant properties.
  • Neuroprotective Effects : Some studies suggest that related compounds may protect neuronal cells from oxidative stress and inflammation, potentially offering therapeutic benefits in neurodegenerative diseases.

Therapeutic Applications

The biological activity of this compound suggests potential applications in several therapeutic areas:

  • Cancer Treatment : Due to its ability to inhibit specific kinases involved in cancer progression, this compound could serve as a lead for developing anticancer agents.
  • Neurological Disorders : Its neuroprotective properties may make it suitable for treating conditions like Alzheimer's disease or Parkinson's disease.
  • Anti-inflammatory Agents : By modulating inflammatory pathways, it may help in managing autoimmune diseases.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds:

  • In Vitro Studies : Research has shown that isoquinoline derivatives can significantly inhibit cancer cell lines through apoptosis induction and cell cycle arrest. For instance, a study demonstrated that a related compound reduced cell viability in breast cancer cells by inducing apoptosis via mitochondrial pathways .
  • In Vivo Models : Animal studies have indicated that certain isoquinoline derivatives exhibit anti-inflammatory effects in models of arthritis and colitis. These compounds reduced pro-inflammatory cytokine levels and improved clinical scores in treated animals .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the methoxy groups can enhance potency against specific biological targets. For example, increasing the number of methoxy substituents has been correlated with improved enzyme inhibition .

Data Table of Biological Activities

Activity TypeCompound VariantEffect ObservedReference
Enzyme InhibitionIsoquinoline Derivative A70% inhibition of kinase activity
AntioxidantMethoxy-substituted Compound B50% reduction in ROS production
NeuroprotectionCompound CImproved survival of neuronal cells
Anti-inflammatoryCompound DDecreased cytokine levels

Q & A

Q. Advanced

  • Cross-validation : Replicate assays under standardized conditions (pH, temperature) to rule out experimental variability.
  • Structural reassessment : Use X-ray crystallography or NMR to confirm the compound’s conformation matches computational models .
  • Feedback loops : Integrate experimental data into computational refinements (e.g., adjusting force fields in molecular dynamics simulations) .

How can synthetic routes be optimized to improve yield and scalability for preclinical studies?

Q. Advanced

  • Process control : Implement continuous flow chemistry to enhance reproducibility and reduce side reactions.
  • Membrane separation technologies (e.g., nanofiltration) for efficient purification .
  • Kinetic studies to identify rate-limiting steps and adjust catalyst loading or reaction time .

What methodologies elucidate the compound’s mechanism of action at the molecular level?

Q. Advanced

  • Cryo-EM or X-ray crystallography to visualize target-ligand complexes.
  • Metabolomics profiling to track downstream effects on cellular pathways.
  • Knockout cell lines or CRISPR-Cas9 to validate target specificity .

How do researchers assess the compound’s stability under varying storage and physiological conditions?

Q. Basic

  • Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage.
  • HPLC-MS monitoring detects degradation products and quantifies half-life .
  • Buffered solutions (pH 1–9) assess hydrolytic stability .

What approaches ensure selectivity for intended biological targets over off-target proteins?

Q. Advanced

  • Competitive binding assays using fluorescent probes or radiolabeled ligands.
  • Proteome-wide profiling (e.g., affinity pulldown with mass spectrometry) to identify off-target interactions.
  • Structural analogs with modified substituents (e.g., replacing methoxy groups) to refine selectivity .

How can researchers leverage structural analogs to enhance the compound’s pharmacokinetic properties?

Q. Advanced

  • Bioisosteric replacement : Substitute the pyridine ring with thiazole or oxadiazole to improve solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance oral bioavailability.
  • SAR studies correlate substituent positions with logP, solubility, and metabolic stability .

What methodologies validate the compound’s efficacy in disease-relevant in vivo models?

Q. Advanced

  • Orthotopic xenografts or patient-derived tumor models for oncology applications.
  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate dosing with target engagement.
  • Biomarker analysis (e.g., cytokine levels, imaging) to monitor therapeutic response .

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